Dicaffeoyl quinic acid
Overview
Description
Dicaffeoyl quinic acid is a naturally occurring polyphenolic compound found in various plants, including coffee and fennel. It is characterized by two caffeic acid molecules linked via ester bonds to one quinic acid molecule. This compound is known for its potent antioxidant properties and has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicaffeoyl quinic acid can be synthesized through esterification reactions involving caffeic acid and quinic acid. One common method involves the use of column chromatographic extraction coupled with medium pressure liquid chromatography. This method has been used to isolate high-purity this compound from the flower of Artemisia anomala .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources using solvents such as methanol or ethanol. The extracted compounds are then purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dicaffeoyl quinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Esterification: This reaction involves the formation of ester bonds between caffeic acid and quinic acid
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Esterification: Catalysts like sulfuric acid or enzymes can facilitate esterification reactions
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Esterification: Various esterified forms of this compound
Scientific Research Applications
Mechanism of Action
Mono-caffeoylquinic acids: These compounds have one caffeic acid molecule esterified to quinic acid.
Tri-caffeoylquinic acids: These compounds have three caffeic acid molecules esterified to quinic acid.
Tetra-caffeoylquinic acids: These compounds have four caffeic acid molecules esterified to quinic acid.
Uniqueness: Dicaffeoyl quinic acid is unique due to its dual caffeic acid moieties, which enhance its antioxidant and therapeutic properties compared to mono-caffeoylquinic acids. Its ability to modulate multiple biological pathways makes it a versatile compound for various applications .
Comparison with Similar Compounds
Chlorogenic acid: A mono-caffeoylquinic acid known for its antioxidant and anti-inflammatory properties.
Feruloylquinic acid: Another polyphenolic compound with similar antioxidant activities
Properties
IUPAC Name |
3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBCHWVBQOTNZ-FCXRPNKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC(C(C1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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